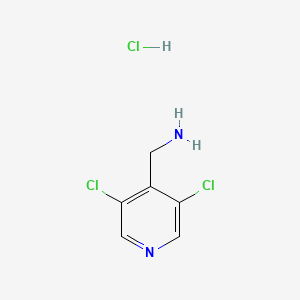

(3,5-Dichloropyridin-4-yl)methanaminehydrochloride

Description

BenchChem offers high-quality (3,5-Dichloropyridin-4-yl)methanaminehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dichloropyridin-4-yl)methanaminehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H7Cl3N2 |

|---|---|

Molecular Weight |

213.5 g/mol |

IUPAC Name |

(3,5-dichloropyridin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-5-2-10-3-6(8)4(5)1-9;/h2-3H,1,9H2;1H |

InChI Key |

IJMAHNQZZJREEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CN)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Basic Properties and Applications of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

Executive Summary

For drug development professionals and synthetic chemists, the functionalization of pyridine rings remains a cornerstone of small-molecule drug discovery. (3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a highly specialized, halogenated heterocyclic building block. Its unique structural topology—featuring a primary amine flanked by two electron-withdrawing chlorine atoms—imparts distinct physicochemical properties that are highly sought after in the synthesis of kinase inhibitors, nuclear receptor modulators, and phosphodiesterase inhibitors.

This whitepaper provides an in-depth analysis of its structural causality, optimized synthetic methodologies, and downstream pharmacological applications, ensuring high-fidelity integration into modern drug discovery pipelines.

Physicochemical Profiling & Structural Causality

Understanding the molecular architecture of (3,5-Dichloropyridin-4-yl)methanamine is critical for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound 1:

| Property | Value / Specification |

| Chemical Name | (3,5-Dichloropyridin-4-yl)methanamine hydrochloride |

| CAS Number | 2731011-18-8 (HCl salt) / 418795-04-7 (Free base) |

| Molecular Formula | C₆H₇Cl₃N₂ (C₆H₆Cl₂N₂ · HCl) |

| Molecular Weight | 213.49 g/mol |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 2 |

| LogP (Calculated) | 2.2689 |

| Storage Conditions | Sealed in a dry environment, 2–8 °C |

Structural Causality in Drug Design

-

Electronic Modulation via 3,5-Dichloro Substitution: The dual chlorine atoms at the ortho positions relative to the methanamine group exert a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the pyridine nitrogen, rendering the heterocycle less basic. In a pharmacological context, this reduced basicity minimizes unwanted hERG channel liability and protects the pyridine ring from rapid cytochrome P450-mediated N-oxidation.

-

Steric Shielding: The bulky halogens provide a steric "shield" around the C4-methanamine linker. When this amine is converted into an amide during drug synthesis, the steric hindrance protects the resulting amide bond from rapid enzymatic hydrolysis by ubiquitous amidases, thereby extending the in vivo half-life of the final drug candidate.

-

Hydrochloride Salt Necessity: As a free base, the primary amine is highly nucleophilic and prone to degradation via atmospheric carbon dioxide absorption (forming carbamates) . Isolation as a hydrochloride salt locks the amine in a protonated state, ensuring long-term bench stability and enhancing aqueous solubility for downstream biological assays.

Synthetic Methodologies and Protocols

The synthesis of (3,5-Dichloropyridin-4-yl)methanamine requires precise chemoselectivity to reduce the nitrile group without triggering the hydrodehalogenation of the sensitive carbon-chlorine bonds.

Workflow for the synthesis of (3,5-Dichloropyridin-4-yl)methanamine HCl.

Step-by-Step Self-Validating Protocol

Step 1: Chemoselective Nitrile Reduction

-

Procedure: Dissolve 3,5-Dichloroisonicotinonitrile 2 in anhydrous THF under a strict nitrogen atmosphere. Cool the vessel to 0 °C. Add Borane-THF complex (BH₃·THF) dropwise to manage the exothermic hydride transfer. Heat the mixture to reflux for 12 hours.

-

Causality: BH₃·THF is explicitly chosen over standard catalytic hydrogenation (Pd/C + H₂) because palladium catalysis frequently results in the reductive cleavage of the aromatic chlorides. Borane provides clean, chemoselective reduction of the nitrile.

-

Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) system. The completion of the step is validated by the total disappearance of the UV-active starting material spot and the appearance of a baseline spot (the boron-amine complex). Additionally, IR spectroscopy must confirm the complete loss of the sharp C≡N stretch at ~2220 cm⁻¹.

Step 2: Boron Complex Quenching and Free Base Isolation

-

Procedure: Cool the reaction mixture to 0 °C. Carefully quench with methanol to destroy excess borane (caution: hydrogen gas evolution). Add 1M HCl and reflux for 1 hour. Basify the aqueous layer with NaOH to pH 10, then extract with dichloromethane (DCM).

-

Causality: The intermediate boron-amine complex is highly stable. Acidic hydrolysis at elevated temperatures is mandatory to break this complex and release the free primary amine into the aqueous phase before basification.

-

Self-Validation (IPC): Perform LC-MS on the DCM organic layer. The system is validated to proceed only if the dominant [M+H]⁺ peak appears at m/z 177.0, confirming the intact free base (C₆H₆Cl₂N₂).

Step 3: Hydrochloride Salt Precipitation

-

Procedure: Dry the DCM layer over anhydrous Na₂SO₄ and concentrate to a minimal volume under reduced pressure. Add a 2M solution of anhydrous HCl in diethyl ether dropwise at room temperature. Filter the resulting precipitate and dry under a vacuum.

-

Causality: Converting the free base to the HCl salt prevents ambient oxidative degradation and neutralizes the nucleophilic amine, ensuring a prolonged shelf-life.

-

Self-Validation (IPC): The immediate formation of a dense white precipitate serves as a visual confirmation of salt formation. Final validation requires elemental analysis and a melting point test to ensure the stoichiometry matches the monohydrochloride salt.

Chemical Reactivity & Pharmacological Applications

The primary utility of (3,5-Dichloropyridin-4-yl)methanamine lies in its role as an advanced intermediate for synthesizing high-value therapeutic agents.

Pharmacological applications and downstream drug targets of the compound.

Target 1: Phosphodiesterase-4 (PDE-4) Inhibitors

The methanamine moiety is frequently subjected to amide coupling with complex carboxylic acids (using reagents like HATU and DIPEA). The resulting amides act as potent inhibitors of PDE-4, an enzyme that regulates cyclic AMP (cAMP) in respiratory smooth muscle and inflammatory cells. Compounds derived from this scaffold are actively investigated for treating asthma, chronic obstructive pulmonary disease (COPD), and non-insulin-dependent diabetes 3.

Target 2: Retinoid-related Orphan Receptor Gamma (RORγ) Modulators

Through reductive amination (utilizing NaBH(OAc)₃) or acylation, the compound is incorporated into pyrazole amide derivatives. These complex molecules function as inverse agonists or inhibitors of RORγ, a nuclear receptor critical for the differentiation of Th17 cells. Inhibiting this pathway is a validated strategy for treating severe autoimmune and inflammatory diseases 4.

References

- ChemScene. "2731011-18-8 | (3,5-Dichloropyridin-4-yl)methanamine hydrochloride." ChemScene Chemical Library.

- Sigma-Aldrich. "(3,5-Dichloropyridin-4-yl)methanamine | 418795-04-7." Sigma-Aldrich Catalog.

- Google Patents. "WO2015161830A1 - Heteroaromatic derivatives and pharmaceutical applications thereof." World Intellectual Property Organization.

- Google Patents. "WO2015129926A1 - Pyrazole amide derivative." World Intellectual Property Organization.

- CymitQuimica. "3,5-Dichloroisonicotinonitrile." CymitQuimica Building Blocks.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3,5-Dichloroisonicotinonitrile | CymitQuimica [cymitquimica.com]

- 3. WO2015161830A1 - Heteroaromatic derivatives and pharmaceutical applications thereof - Google Patents [patents.google.com]

- 4. WO2015129926A1 - Pyrazole amide derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride: A Versatile Building Block in Medicinal Chemistry

Abstract

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride, with CAS number 2731011-18-8, represents a key heterocyclic building block for researchers, scientists, and drug development professionals. The strategic placement of chloro-substituents and a reactive aminomethyl group on the pyridine core makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity, and its potential applications in medicinal chemistry, particularly in the development of novel therapeutics. While specific experimental data for this compound is not widely available in public literature, this document consolidates information on the core 3,5-dichloropyridine scaffold to provide a foundational understanding for its use in research and development.

Introduction: The Significance of the 3,5-Dichloropyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. The introduction of halogen atoms, such as chlorine, onto the pyridine ring significantly modulates its electronic properties and provides synthetic handles for further functionalization.[2] Specifically, the 3,5-dichloropyridine moiety has been identified as a critical component in the development of various therapeutic agents, including potent and selective P2X(7) receptor antagonists, which are targets for inflammatory diseases.[3][4] The title compound, (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, offers a unique combination of this activated scaffold with a primary amine, a key functional group for amide bond formation and other derivatizations.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride is presented in Table 1. These properties are crucial for its handling, storage, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 2731011-18-8 | ChemScene[5] |

| Molecular Formula | C₆H₇Cl₃N₂ | ChemScene[5] |

| Molecular Weight | 213.49 g/mol | ChemScene[5] |

| Appearance | White to off-white solid (Predicted) | - |

| Purity | ≥98% | ChemScene[5] |

| Storage Conditions | Sealed in dry, 2-8℃ | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | ChemScene[5] |

| Predicted LogP | 2.2689 | ChemScene[5] |

| Hydrogen Bond Donors | 1 | ChemScene[5] |

| Hydrogen Bond Acceptors | 2 | ChemScene[5] |

| Rotatable Bonds | 1 | ChemScene[5] |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A potential route to the target compound could start from the commercially available 4-amino-3,5-dichloropyridine. This would involve a two-step process: conversion of the amino group to a nitrile, followed by reduction to the aminomethyl group.

Caption: Proposed synthetic workflow for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.

Step-by-Step Hypothetical Protocol:

-

Diazotization and Cyanation (Sandmeyer Reaction): 4-Amino-3,5-dichloropyridine would be treated with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the diazonium salt. Subsequent reaction with a copper(I) cyanide would yield 3,5-dichloro-4-cyanopyridine.

-

Reduction of the Nitrile: The resulting nitrile could then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as Raney Nickel.

-

Hydrochloric Acid Salt Formation: The free base, (3,5-Dichloropyridin-4-yl)methanamine, would then be dissolved in a suitable organic solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.

Note: This proposed synthesis is based on standard organic chemistry transformations and has not been experimentally verified for this specific substrate. Optimization of reaction conditions would be necessary.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected spectroscopic features can be predicted.

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the two equivalent aromatic protons on the pyridine ring. The methylene protons (CH₂) would likely appear as a singlet, and the amine protons (NH₂) as a broad singlet. In the hydrochloride salt, the amine protons would be shifted downfield.

-

¹³C NMR: The carbon NMR would show distinct signals for the three different carbon environments in the pyridine ring and a signal for the methylene carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the primary amine (or ammonium in the salt form), C-H stretching for the aromatic and methylene groups, and C=C and C=N stretching vibrations characteristic of the pyridine ring. The C-Cl stretches would also be present.

-

Mass Spectrometry: The mass spectrum of the free base (C₆H₆Cl₂N₂) would show a molecular ion peak (M⁺) at m/z 176, with a characteristic isotopic pattern due to the two chlorine atoms.[6]

Reactivity of the 3,5-Dichloropyridine Core

The reactivity of the 3,5-dichloropyridine scaffold is governed by the electronic effects of the nitrogen atom and the two chlorine substituents.[7]

Caption: Key reactivity sites of the (3,5-Dichloropyridin-4-yl)methanamine core.

-

Reactivity at the C4 Position: The C4 proton is the most acidic due to its position between two electron-withdrawing chlorine atoms. This allows for regioselective deprotonation using a strong base, such as an organolithium reagent, to form a pyridyllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C4 position.[7]

-

Reactivity of the Chlorine Atoms: The chlorine atoms at the 3 and 5 positions are meta to the pyridine nitrogen, making them less activated towards nucleophilic aromatic substitution (SNAr) compared to halogens at the ortho or para positions.[7] Reactions with strong nucleophiles often require harsh conditions (high temperatures). However, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form C-C and C-N bonds at these positions.

-

Reactivity of the Aminomethyl Group: The primary amine of the title compound is a versatile functional group that can readily undergo a variety of reactions, including acylation to form amides, alkylation, and reductive amination. This makes it an excellent handle for linking the 3,5-dichloropyridine scaffold to other molecular fragments.

Applications in Drug Discovery and Development

The 3,5-dichloropyridine scaffold is a key pharmacophore in several classes of biologically active molecules. The title compound, by providing a readily functionalizable aminomethyl group at the 4-position, is a valuable intermediate for the synthesis of libraries of compounds for screening and lead optimization.

A notable application of the related 4-amino-3,5-dichloropyridine is as a key intermediate in the synthesis of Roflumilast, a phosphodiesterase 4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[8][9] Furthermore, derivatives of 3,5-dichloropyridine have shown potent antagonistic activity at the P2X(7) receptor, a target for inflammatory conditions.[4] The structure-activity relationship studies of these antagonists revealed that the 3,5-dichloro substitution pattern was crucial for activity.[4]

The availability of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride allows for the exploration of novel chemical space around this privileged scaffold, potentially leading to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a strategically important building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse in the public domain, an understanding of the reactivity of the 3,5-dichloropyridine core, coupled with the versatility of the aminomethyl functional group, highlights its potential for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers in the field. Further investigation into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the development of new medicines.

References

-

IJEI Journal. (2022). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. IJEI Journal. Retrieved from [Link]

-

IJRES. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. IJRES. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. Quick Company. Retrieved from [Link]

-

PubMed. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed. Retrieved from [Link]

-

PMC. (n.d.). 4-Amino-3,5-dichloropyridine. PMC. Retrieved from [Link]

-

MDPI. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Retrieved from [Link]

-

PubChemLite. (n.d.). (3,5-dichloropyridin-4-yl)methanamine (C6H6Cl2N2). PubChemLite. Retrieved from [Link]

- Google Patents. (n.d.). WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide. Google Patents.

Sources

- 1. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - (3,5-dichloropyridin-4-yl)methanamine (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

(3,5-Dichloropyridin-4-yl)methanamine free base synthesis

Part 1: Executive Summary & Strategic Analysis

(3,5-Dichloropyridin-4-yl)methanamine (CAS: 2731011-18-8, as HCl) is a critical pyridine building block, often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Roflumilast analogs) and other anti-inflammatory agents.

The Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in the chemoselectivity required during the formation of the primary amine. The presence of two chlorine atoms at the 3- and 5-positions activates the ring towards nucleophilic attack but also makes the system susceptible to hydrodechlorination (loss of Cl) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).

Recommended Route: This guide prioritizes the Borane-mediated reduction of 3,5-dichloroisonicotinonitrile . This pathway offers the highest reliability for preserving the halogen substitution pattern while effectively reducing the nitrile to the methylene amine.

Part 2: Retrosynthetic Analysis

The retrosynthetic logic disconnects the target molecule at the C–N bond or the C–C bond of the methyl group.

Figure 1: Retrosynthetic disconnection showing the two primary pathways. Route A is preferred for its brevity and atom economy.

Part 3: Primary Synthesis Protocol (Nitrile Reduction)

Objective: Selective reduction of the nitrile group to the primary amine without affecting the chloro-substituents.

Reagents & Materials

-

Substrate: 3,5-Dichloroisonicotinonitrile (CAS: 655-28-7).

-

Reductant: Borane-Dimethyl Sulfide complex (BH₃[1][2][3]·DMS) or Borane-THF (1.0 M).[1] Note: BH₃[2][3][4][5]·DMS is more stable and higher concentration.[3]

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Methanol (MeOH), 1.25 M HCl in MeOH.

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen (N₂) or Argon.

-

Dissolution: Charge the flask with 3,5-Dichloroisonicotinonitrile (1.0 equiv) and anhydrous THF (10 volumes). Cool the solution to 0°C using an ice bath.

-

Reduction:

-

Slowly add BH₃·DMS (2.0–3.0 equiv) dropwise via the addition funnel over 30 minutes. Caution: Exothermic reaction.

-

Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction to reflux (66°C) for 3–5 hours. Monitor by TLC or LC-MS (Look for disappearance of nitrile peak).

-

-

Quench & Hydrolysis (Critical):

-

Cool the mixture to 0°C .

-

Carefully add Methanol dropwise until gas evolution (H₂) ceases.

-

Add HCl in MeOH (or 6M aqueous HCl) to adjust pH to < 2.

-

Reflux the acidic mixture for 1 hour. Explanation: This step breaks the stable Boron-Amine complex formed during reduction.

-

-

Isolation of Free Base:

-

Concentrate the mixture under reduced pressure to remove THF/MeOH.

-

Dissolve the residue in water. Wash with Diethyl Ether (removes non-basic impurities).

-

Basify the aqueous layer to pH 12 using 4M NaOH. The product (free base) may oil out or precipitate.

-

Extract exhaustively with Dichloromethane (DCM) (3x).

-

Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Part 4: Alternative Route (From 4-Methylpyridine)

If the nitrile is unavailable, the methyl precursor can be functionalized via radical bromination followed by amination.

Workflow:

-

Bromination: React 3,5-dichloro-4-methylpyridine with N-Bromosuccinimide (NBS) and catalytic AIBN in CCl₄ or PhCF₃ at reflux.

-

Target: 4-(Bromomethyl)-3,5-dichloropyridine.

-

-

Azidation: React the bromide with Sodium Azide (NaN₃) in DMF at room temperature.

-

Target: 4-(Azidomethyl)-3,5-dichloropyridine.

-

-

Staudinger Reduction: Treat the azide with Triphenylphosphine (PPh₃) in THF/Water.

-

Why: This avoids the use of H₂/Pd, completely eliminating the risk of dechlorination.

-

Part 5: Handling & Stability of the Free Base

The "Free Base" form of (3,5-Dichloropyridin-4-yl)methanamine is chemically reactive.

-

CO₂ Sensitivity: Primary amines rapidly absorb atmospheric CO₂ to form carbamates. Store under Argon.

-

Basicity: The pyridine nitrogen is weakly basic due to electron-withdrawing chlorines, but the primary amine is aliphatic and basic (pKa ~9-10).

-

Storage: For long-term stability, convert to the Dihydrochloride salt (using HCl/Dioxane) and store at 2–8°C. Generate the free base immediately prior to use.

Physical Properties (Predicted)

| Property | Value (Approx.) | Notes |

| Appearance | Pale yellow oil / Off-white solid | Low melting point expected. |

| Molecular Weight | 177.03 g/mol | Free Base |

| Solubility | DCM, MeOH, DMSO | Poor water solubility (Free Base). |

| 1H NMR (CDCl3) | δ ~8.45 (s, 2H), 4.10 (s, 2H), 1.60 (br s, 2H) | Chlorines simplify aromatic region to a singlet. |

Part 6: Process Visualization

Figure 2: Operational workflow for the Borane reduction protocol.

Part 7: References

-

General Nitrile Reduction with Borane:

-

Brown, H. C.; Choi, Y. M.; Narasimhan, S. Selective Reductions. 29. A Simple Technique to Achieve Enhanced Selectivity in the Reduction of Nitriles with Borane-Dimethyl Sulfide.J. Org. Chem.1982 , 47, 3153–3163. Link

-

-

Synthesis of 3,5-Dichloropyridines (Patent Context):

-

Commercial Availability of Salt Form:

-

Analogous Bromination/Amination Route:

-

Preparation of 4-(bromomethyl)-3,5-difluoropyridine. WO2013064521A1. (Analogous chemistry for di-halo pyridines). Link

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 4. Molecular addition compounds. 17. Borane and chloroborane adducts with organic sulfides for hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Molecular Structure of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride (CAS No: 2731011-18-8), a key intermediate in contemporary synthetic and medicinal chemistry. For researchers, scientists, and professionals in drug development, a precise understanding of this molecule's architecture is paramount for predicting its reactivity, understanding its biological interactions, and optimizing its use in complex synthetic pathways. This document synthesizes data from spectroscopic analyses and computational predictions to elucidate the compound's structural features. We will delve into the interpretation of its spectral data, outline a robust protocol for its characterization, and discuss the causal relationships between its structure and its chemical properties, thereby providing a self-validating framework for its application.

Table of Contents

-

Introduction & Core Compound Overview

-

Physicochemical & Structural Properties

-

Spectroscopic Characterization 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy 3.2. Infrared (IR) Spectroscopy 3.3. Mass Spectrometry (MS)

-

Experimental Protocols for Structural Verification 4.1. Protocol for NMR Spectroscopic Analysis 4.2. Protocol for FTIR-ATR Analysis

-

Structural & Logical Workflow Diagrams

-

References

Introduction & Core Compound Overview

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a substituted pyridine derivative whose structural scaffold is of significant interest in the pharmaceutical industry. The pyridine ring, a foundational heterocyclic motif, is a privileged structure in drug discovery, and its derivatization allows for the fine-tuning of physicochemical and pharmacological properties. The presence of two chlorine atoms at the 3 and 5 positions significantly influences the electron density of the aromatic ring, while the aminomethyl group at the 4 position provides a crucial reactive handle for further synthetic elaboration.

This compound serves as a critical building block. For instance, derivatives of dichloropyridines are employed in the development of drugs for inflammatory diseases and bacterial infections[1][2]. Understanding the precise three-dimensional arrangement, bond characteristics, and electronic distribution of this hydrochloride salt is therefore not merely an academic exercise but a practical necessity for its effective utilization. The hydrochloride form enhances the compound's stability and solubility in polar solvents, which is an important consideration for reaction conditions and potential formulation studies.

Physicochemical & Structural Properties

A summary of the key identifiers and computed properties for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride provides a foundational dataset for laboratory use. These values are essential for accurate reagent measurement, reaction stoichiometry, and safety assessments.

| Property | Value | Source |

| CAS Number | 2731011-18-8 | [3] |

| Molecular Formula | C₆H₇Cl₃N₂ | [3] |

| Molecular Weight | 213.49 g/mol | [3] |

| Canonical SMILES | NCC1=C(Cl)C=NC=C1Cl.[H]Cl | [3] |

| InChI Key | SLXNSCAPGIJRDM-UHFFFAOYSA-N | [4] |

| Purity | ≥98% (Typical) | [3] |

| Appearance | White to off-white solid | |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [3] |

| Predicted LogP | 2.2689 | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

Table 1: Key physicochemical and structural identifiers for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.

Spectroscopic Characterization

The elucidation of the molecular structure relies on a synergistic interpretation of data from multiple spectroscopic techniques. While publicly available, experimentally derived spectra for this specific compound are limited, we can predict the expected spectral features with high confidence based on established principles and data from analogous structures, such as other dichloropyridine derivatives[5][6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

-

Aromatic Protons (H-2, H-6): Due to the symmetrical substitution pattern (chlorine atoms at C-3 and C-5), the two protons on the pyridine ring are chemically equivalent. They are expected to appear as a single sharp singlet in the aromatic region, typically around δ 8.0-8.5 ppm . The downfield shift is a direct consequence of the deshielding effect of the electronegative nitrogen atom and chlorine substituents.

-

Methylene Protons (-CH₂-): The two protons of the aminomethyl group are also equivalent and should appear as a singlet. Their chemical shift is anticipated in the range of δ 4.0-4.5 ppm .

-

Amine Protons (-NH₃⁺): In the hydrochloride salt form, the amine group will be protonated. These protons often exchange with residual water or other labile protons, leading to a broad signal. The chemical shift is highly dependent on the solvent and concentration but can be expected in the range of δ 8.5-9.5 ppm .

¹³C NMR (Carbon NMR): The carbon spectrum will also reflect the molecular symmetry.

-

Aromatic Carbons (C-2, C-6): These two equivalent carbons are expected to resonate at approximately δ 148-152 ppm .

-

Aromatic Carbons (C-3, C-5): The two carbons bearing the chlorine atoms are predicted to be in the δ 130-135 ppm range.

-

Aromatic Carbon (C-4): The carbon attached to the aminomethyl group will likely appear around δ 140-145 ppm .

-

Methylene Carbon (-CH₂-): The aliphatic carbon of the methylene group is expected at a much higher field, around δ 40-45 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in the molecule. The spectrum is dominated by vibrations associated with the amine salt and the dichloropyridine ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |

| ~1600, ~1470 | C=C, C=N stretch | Pyridine Ring |

| ~1550 | N-H bend | Ammonium (-NH₃⁺) |

| ~1100-1000 | C-N stretch | Aryl-C, Aliphatic-C |

| ~850-750 | C-Cl stretch | Aryl Halide |

| Table 2: Predicted characteristic IR absorption bands for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride. |

The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of an ammonium salt, resulting from the N-H stretching vibrations[8]. The distinct peaks for the aromatic ring stretches and the C-Cl stretch further confirm the core structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. For (3,5-Dichloropyridin-4-yl)methanamine, the free base has a monoisotopic mass of approximately 175.99 Da[4].

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic cluster of peaks:

-

M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms (relative intensity 100%).

-

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom (relative intensity ~65%).

-

[M+4]⁺: The peak for the molecule with two ³⁷Cl atoms (relative intensity ~10%).

Observing this specific M⁺:[M+2]⁺:[M+4]⁺ ratio provides unequivocal evidence for the presence of two chlorine atoms in the molecule[5].

Experimental Protocols for Structural Verification

To ensure the identity and purity of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride in a research setting, the following protocols are recommended.

Protocol for NMR Spectroscopic Analysis

Objective: To confirm the chemical structure and assess the purity of the compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve the sample and slow down the exchange rate of labile N-H protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Data Acquisition (¹H NMR):

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm)[9].

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios. Compare the observed chemical shifts in both ¹H and ¹³C spectra to the predicted values to validate the structure.

Protocol for FTIR-ATR Analysis

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal as it requires minimal sample preparation.

-

Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is typically sufficient.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing & Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) should be analyzed for the presence of characteristic absorption bands as detailed in Table 2.

Structural & Logical Workflow Diagrams

The following diagrams illustrate the molecular structure and the logical workflow for its characterization.

Caption: 2D molecular structure representation.

Caption: Workflow for synthesis and structural verification.

Conclusion

The molecular structure of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride has been thoroughly delineated through the synthesis of predicted spectroscopic data. The key structural features—a symmetrically disubstituted pyridine ring and a protonated aminomethyl group—give rise to a distinct and predictable set of signals in NMR, IR, and mass spectrometry. The provided protocols offer a robust, self-validating system for researchers to confirm the identity and purity of this compound, ensuring its reliable application in drug discovery and development. This guide serves as an authoritative resource, grounding experimental work in the fundamental principles of molecular structure and spectroscopic analysis.

References

-

Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(1). Available at: [Link]

- Google Patents. (2001). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.

-

ResearchGate. (2024). 4-Amino-3,5-dichloropyridine. Available at: [Link]

-

PubChemLite. (2025). (3,5-dichloropyridin-4-yl)methanamine. PubChemLite. Available at: [Link]

-

IJCRT.org. (2024). SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE. IJCRT.org. Available at: [Link]

-

PubChem. (2025). N-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide. PubChem. Available at: [Link]

-

Trivedi S et al. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridinecarboxylicacid and 3, 6-Dichloro-2-pyridinecarboxylic acid. Der Pharmacia Lettre, 9(5), 117-132. Available at: [Link]

-

NIST. (n.d.). Methanamine, hydrochloride. NIST Chemistry WebBook. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - (3,5-dichloropyridin-4-yl)methanamine (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijcrt.org [ijcrt.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Methanamine, hydrochloride [webbook.nist.gov]

- 9. kgroup.du.edu [kgroup.du.edu]

An In-depth Technical Guide to the Solubility of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, therapeutic efficacy, and manufacturability.[1][2][3][4] For orally administered drugs, in particular, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[4] Poorly soluble compounds often exhibit low and erratic absorption, leading to suboptimal therapeutic outcomes and posing significant challenges during formulation development.[2][4] It is estimated that a significant percentage of new chemical entities are poorly soluble in water, making solubility enhancement a major focus in the pharmaceutical industry.[2][3][4]

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride, a substituted aminopyridine derivative, belongs to a class of compounds with diverse biological activities, making them of interest in medicinal chemistry.[2][5][6][7] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties, especially its solubility, is essential for its progression from a laboratory curiosity to a viable clinical candidate. This technical guide provides a comprehensive overview of the solubility of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, including its physicochemical characteristics, a detailed protocol for its experimental solubility determination, and a discussion of the factors that govern its dissolution.

Physicochemical Properties and Solubility Profile

While specific experimental solubility data for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride in various solvents is not extensively documented in publicly available literature, we can infer its likely behavior based on its chemical structure and data from similar compounds. The presence of the hydrochloride salt form generally aims to improve the aqueous solubility of a basic parent compound.[8]

Table 1: Physicochemical Properties of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride and Related Compounds

| Property | (3,5-Dichloropyridin-4-yl)methanamine hydrochloride | 4-Amino-3,5-dichloropyridine | 2,5-Dichloropyridine | Pyridine Hydrochloride |

| Molecular Formula | C₆H₇Cl₃N₂[9] | C₅H₄Cl₂N₂[8][10] | C₅H₃Cl₂N[11] | C₅H₅N·HCl[12] |

| Molecular Weight | 213.49 g/mol [9] | 163.01 g/mol | 147.99 g/mol [11] | 115.56 g/mol [12] |

| Predicted pKa (basic) | Not available | 1.48 ± 0.10[10] | -2.25 ± 0.10[11] | 5.22[13] |

| Predicted LogP | 2.2689[9] | 1.4[8] | Not available | Not available |

| Qualitative Aqueous Solubility | Expected to be more soluble than the free base | Sparingly soluble[14] | Insoluble[11] | 560g/100g water[12] |

| Qualitative Organic Solvent Solubility | Expected to be soluble in polar organic solvents | Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[10] | Soluble in acetone, methylene chloride[1] | Soluble in ethanol[12] |

Note: Predicted values are computationally generated and should be confirmed experimentally.

The predicted pKa of the structurally related 4-Amino-3,5-dichloropyridine is quite low, suggesting that the free base is weakly basic.[10] The electron-withdrawing effects of the two chlorine atoms on the pyridine ring significantly reduce the basicity of the amino group.[13] The hydrochloride salt of (3,5-Dichloropyridin-4-yl)methanamine will exist in equilibrium with its free base in solution, and its solubility will be pH-dependent.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The most reliable method for determining the true solubility of a compound is the thermodynamic equilibrium solubility method, often referred to as the shake-flask method.[15][16] This method measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Principle

An excess amount of the solid compound is suspended in a specific solvent and agitated at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated, and the concentration of the dissolved compound represents its thermodynamic solubility.

Materials and Equipment

-

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 1: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C.

-

Agitate the vials for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours. A preliminary experiment may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining undissolved microparticles.

-

-

Analysis:

-

Prepare a series of calibration standards of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride of known concentrations in the same solvent used for the solubility determination.

-

Analyze the filtered sample solution and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) against the concentration of the standards.

-

Determine the concentration of the compound in the filtered sample from the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined from the calibration curve represents the thermodynamic solubility of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride in the specific solvent at the tested temperature.

-

The results are typically expressed in units of mg/mL or µg/mL.

-

Factors Influencing the Solubility of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

The solubility of an ionizable compound like (3,5-Dichloropyridin-4-yl)methanamine hydrochloride is influenced by several factors:

-

pH of the Medium: As a hydrochloride salt of a weak base, its aqueous solubility is expected to be significantly higher at lower pH values where the compound exists predominantly in its protonated, more polar form. As the pH increases towards and above the pKa of the conjugate acid, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

Figure 2: Chemical Equilibrium of a Hydrochloride Salt in Solution.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with increasing temperature. However, this relationship should be determined experimentally.

-

Solvent Polarity: The solubility will vary depending on the polarity of the solvent. As a salt, it is expected to be more soluble in polar solvents like water and short-chain alcohols and less soluble in non-polar organic solvents.

-

Common Ion Effect: In solutions already containing chloride ions (e.g., hydrochloric acid solutions or certain buffer systems), the solubility of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride may be suppressed due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.[17]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility determination.

Conclusion

A thorough understanding of the solubility of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a fundamental prerequisite for its successful development as a potential therapeutic agent. While specific experimental data for this compound is limited, this guide has provided a comprehensive framework for its evaluation. By employing the detailed thermodynamic solubility determination protocol and considering the key factors that influence its dissolution, researchers can obtain the critical data needed to advance their research and development efforts. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel hydrochloride salts in the drug discovery pipeline.

References

-

The Importance of Solubility for New Drug Molecules. (2020). Processes, 8(5), 599. Available at: [Link]

-

Improving solubility and accelerating drug development. (n.d.). Veranova. Available at: [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). Alwsci. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry, 7(2), 22. Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2023). Molecules, 28(14), 5393. Available at: [Link]

-

Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. (1984). Journal of Medicinal Chemistry, 27(1), 29-35. Available at: [Link]

- PYRIDINE AND PYRIDINE DERIVATIVES. (2000). In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

-

4-Aminopyridine (4-AP). (n.d.). MP Biomedicals. Available at: [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of pharmaceutical sciences, 74(2), 142–147. Available at: [Link]

- Method for cleanly preparing high-purity pyridine hydrochloride. (2014). Google Patents.

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Available at: [Link]

-

4-Amino-3,5-dichloropyridine. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 52–56. Available at: [Link]

-

N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide. (n.d.). EPA. Available at: [Link]

-

4-Amino-3,5-dichloropyridine. (n.d.). PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-3,5-dichloropyridine | C5H4Cl2N2 | CID 89888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 4-Amino-3,5-dichloropyridine , 98% , 22889-78-7 - CookeChem [cookechem.com]

- 11. 2,5-Dichloropyridine CAS#: 16110-09-1 [m.chemicalbook.com]

- 12. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride: A Comprehensive Analytical Guide

Executive Summary

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a highly functionalized, halogenated pyridine building block frequently utilized in the rational design of novel therapeutics, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) modulators. The presence of the 3,5-dichloro substitution pattern imparts significant steric bulk and lipophilicity, while the primary amine hydrochloride salt provides a versatile handle for subsequent amidation or reductive amination chemistries.

For researchers and drug development professionals, ensuring the structural integrity and purity of this intermediate is paramount. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride. By synthesizing theoretical principles with field-proven analytical methodologies, this document establishes a self-validating framework for structural confirmation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Molecular Architecture & Physicochemical Profile

Before initiating spectroscopic analysis, it is critical to understand the physicochemical properties of the analyte. The hydrochloride salt form significantly alters the solubility profile compared to the free base, dictating the choice of solvents for NMR and MS sample preparation.

| Property | Data / Specification |

| Chemical Name | (3,5-Dichloropyridin-4-yl)methanamine hydrochloride |

| CAS Number | 2731011-18-8[1] |

| Molecular Formula | C₆H₇Cl₃N₂ (C₆H₆Cl₂N₂ · HCl) |

| Molecular Weight | 213.49 g/mol [1] |

| SMILES | NCC1=C(Cl)C=NC=C1Cl.[H]Cl[1] |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Optimal Solvents | DMSO-d₆, Methanol, Water (Poorly soluble in CDCl₃) |

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality: The highly polar nature of the hydrochloride salt necessitates the use of deuterated dimethyl sulfoxide (DMSO-d₆) rather than chloroform-d (CDCl₃). DMSO-d₆ not only ensures complete solubilization but also slows the exchange rate of the ammonium (-NH₃⁺) protons, often allowing them to be observed as a distinct broad signal[2]. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms heavily deshields the aromatic protons, pushing them significantly downfield.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |

| 8.65 | Singlet (s) | 2H | Pyridine C2-H, C6-H | Highly deshielded by the adjacent electronegative ring nitrogen and inductive effects of C3/C5 chlorines. Symmetry renders these protons magnetically equivalent. |

| 8.50 | Broad Singlet (br s) | 3H | -NH₃⁺ | Protonated primary amine. Broadened due to quadrupolar relaxation of nitrogen and chemical exchange with trace water in DMSO. |

| 4.25 | Singlet (s) | 2H | -CH₂- | Benzylic-type methylene protons. Deshielded by both the electron-deficient pyridine ring and the adjacent protonated amine. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Type (DEPT-135) | Assignment |

| 148.5 | CH | C2, C6 (Pyridine ring) |

| 141.0 | C (Quaternary) | C4 (Ipso carbon attached to -CH₂-) |

| 131.2 | C (Quaternary) | C3, C5 (Chlorine-bearing carbons) |

| 38.5 | CH₂ | Methylene carbon |

Mass Spectrometry (UPLC-ESI-TOF)

Rationale & Causality: Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization (UPLC-ESI-MS) is the premier technique for analyzing polar, basic molecules[3]. Because the analyte contains a primary aliphatic amine, it readily accepts a proton in the acidic mobile phase (typically containing 0.1% formic acid), making positive ion mode (ESI+) highly sensitive and self-validating[4].

-

Exact Mass (Free Base): 175.9908 Da

-

Observed Ion [M+H]⁺: The mass spectrum will be dominated by the protonated free base. Crucially, the presence of two chlorine atoms will generate a distinct isotopic signature. Natural chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, a di-chlorinated species will exhibit an isotopic cluster at m/z 176.99 (100%), 178.99 (65%), and 180.99 (11%) [5].

-

Fragmentation (MS/MS): Collision-Induced Dissociation (CID) will predictably result in the loss of ammonia (-17 Da), yielding a stable benzyl-type carbocation fragment at m/z 159.98.

Vibrational Spectroscopy (FT-IR)

Rationale & Causality: Attenuated Total Reflectance (ATR) FT-IR allows for the direct analysis of the solid hydrochloride salt without the need for KBr pellet pressing, preserving the crystalline integrity of the sample and preventing moisture absorption during prep[5].

-

~3200 - 2800 cm⁻¹: A broad, intense multi-component band characteristic of the -NH₃⁺ stretching vibrations superimposed on the C-H aromatic stretches.

-

~1550 & 1430 cm⁻¹: Pyridine ring C=N and C=C stretching vibrations.

-

~1050 & 800 cm⁻¹: Strong C-Cl stretching frequencies, confirming halogenation.

Experimental Protocols for Spectroscopic Validation

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to. These protocols are designed as self-validating systems, incorporating necessary blanks and internal references.

Protocol A: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Weigh 15-20 mg of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride into a clean glass vial.

-

Solubilization: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). Vortex until complete dissolution is achieved.

-

Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

-

Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO. Shim the magnet to achieve a TMS line width of <1 Hz.

-

Execution: Acquire the ¹H spectrum (typically 16 scans, relaxation delay 1.0 s) and the ¹³C spectrum (typically 512-1024 scans, relaxation delay 2.0 s).

-

Validation: Reference the spectra to the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C)[2].

Protocol B: UPLC-ESI-MS Analysis

-

Sample Dilution: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute this stock 1:1000 with a mixture of Water/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.

-

System Blank: Inject a blank sample (Water/Acetonitrile with 0.1% Formic Acid) to ensure the column and source are free of carryover[3].

-

Chromatography: Inject 2 µL of the sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 25 V.

-

Validation: Confirm the presence of the 9:6:1 isotopic cluster for the [M+H]⁺ ion to definitively validate the presence of two chlorine atoms.

Analytical Validation Workflow

The following diagram maps the logical progression from raw sample to structural confirmation, highlighting the cross-validation required to ensure data integrity.

Analytical Validation Workflow for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. "Introduction to Spectroscopy, 5th Edition". Cengage Learning. Available at:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. Available at:[Link]

-

Waters Corporation. "A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS". Waters Application Notes. Available at: [Link]

-

National Institutes of Health (NIH). "UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines". PMC. Available at:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Introduction to Spectroscopy, 5th Edition - 9781285460123 - Cengage [cengage.com]

- 3. waters.com [waters.com]

- 4. UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ß-Methylamino-L-alanine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldofbooks.com [worldofbooks.com]

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride

This guide provides comprehensive safety and handling protocols for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, a research chemical of interest in modern drug discovery and development programs. The procedures and recommendations outlined herein are designed for implementation by trained researchers and scientists. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment.

Compound Identification and Physicochemical Properties

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a dichlorinated pyridine derivative. Understanding its fundamental properties is the first step in a robust safety assessment. The hydrochloride salt form generally implies improved stability and solubility in aqueous media compared to the free base.

| Property | Value | Source |

| CAS Number | 2731011-18-8 | [1][2] |

| Molecular Formula | C₆H₇Cl₃N₂ | [1][2] |

| Molecular Weight | 213.49 g/mol | [1][2] |

| Appearance | Solid, powder | [3][4] |

| Storage Temperature | 2-8°C, Sealed, Dry | [1][2] |

Hazard Identification and Toxicology

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6][7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7][8][9] |

| Serious Eye Damage | Category 2A/2 | H319: Causes serious eye irritation.[5][7][8] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[5][10] |

The dichloropyridine core is a known structural motif in bioactive molecules, and its reactivity should be respected.[1][11][12] The presence of chlorine atoms makes the pyridine ring electron-deficient, influencing its chemical reactivity and potential for biological interaction.[11]

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach combining engineering controls and appropriate PPE. The causality is simple: prevent the compound from coming into contact with the operator.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood.[13][14][15] This is the primary engineering control to prevent inhalation of airborne particulates. A standard balance may be placed in the hood, but for highly accurate measurements, a ventilated balance enclosure (VBE) or powder containment hood is superior as it minimizes air currents that affect readings.[4]

-

Designated Area: Establish a clearly marked "Designated Area" for working with this compound to prevent cross-contamination of the general lab space.[13][14]

Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a risk-assessed decision. The following workflow should guide the selection process.

Caption: PPE Selection Workflow based on physical form.

-

Body Protection : A standard laboratory coat is mandatory. For tasks with a higher risk of contamination, disposable gowns are recommended.[13]

-

Hand Protection : Disposable nitrile gloves provide adequate splash protection.[13] For handling the solid powder, double-gloving is a prudent measure to prevent contamination upon glove removal.[13] Always wash hands thoroughly after removing gloves.[15]

-

Eye and Face Protection : Chemical safety goggles are the minimum requirement.[13] When preparing solutions or performing any operation with a splash hazard, a face shield should be worn over the safety goggles.[13][15]

Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for reproducibility and safety. These protocols are designed to be self-validating by minimizing the potential for error and exposure.

Storage

Store the compound in its original, tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[1][2][16] It should be stored in a locked cabinet or an area accessible only to authorized personnel.[8] Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[5][8]

Experimental Protocol: Weighing of Solid Compound

This procedure is designed to prevent the aerosolization of fine powders.

-

Preparation : Don all required PPE (double gloves, lab coat, goggles). Ensure the chemical fume hood or ventilated balance enclosure is operating correctly. Cover the work surface with disposable bench paper.[4]

-

Staging : Place a labeled receiving vessel (e.g., beaker or flask), weighing paper or boat, spatula, and the sealed container of the compound inside the fume hood.

-

Weighing : Allow the compound container to equilibrate to room temperature before opening to prevent condensation. Carefully transfer the desired amount of powder to the weigh boat using a clean spatula. Avoid any rapid movements that could generate dust.[4][13] Keep the stock container closed whenever possible.[4]

-

Transfer : Gently transfer the weighed powder into the receiving vessel.

-

Cleanup : Dispose of the used weigh boat and any contaminated bench paper into a designated solid hazardous waste container. Decontaminate the spatula and work surface using a wet-wiping method (e.g., 70% ethanol) to capture any residual particles. Do not dry sweep.

Experimental Protocol: Preparation of a Stock Solution

-

Preparation : Perform all steps inside a chemical fume hood.

-

Weighing & Transfer : Follow the weighing protocol (4.2) to measure the required mass of the solid.

-

Solubilization : Add the weighed powder to a suitable volumetric flask. Using a small amount of the desired solvent, rinse the weigh boat to ensure quantitative transfer of the compound into the flask.[13]

-

Dissolution : Add approximately half of the final required solvent volume to the flask. Cap and gently swirl or vortex to dissolve the compound completely.

-

Final Volume : Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.

-

Labeling and Storage : Clearly label the flask with the compound name, concentration, solvent, preparation date, and your initials.[17] Store the solution according to stability data, ensuring the container is tightly sealed.

Emergency Procedures

A rapid and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air.[5] If breathing is difficult or they feel unwell, seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected skin area with plenty of soap and water for at least 15-20 minutes.[8] If skin irritation occurs, seek medical advice.[5] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[5][8] Seek immediate medical attention and call a Poison Control Center.[5] |

Spill Response

The appropriate response depends on the scale of the spill. For any large spill, or a spill outside of a containment hood, evacuate the area and contact institutional safety personnel.

Caption: Workflow for chemical spill response.

Fire Response

-

Extinguishing Media : Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[10]

-

Hazards : In the event of a fire, toxic fumes may be produced, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8]

-

Firefighter Protection : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[10]

Disposal Considerations

All waste containing (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, including contaminated consumables (gloves, bench paper, pipette tips) and excess solutions, must be treated as hazardous waste.

-

Containers : Use separate, clearly labeled, and sealed containers for solid and liquid waste.

-

Procedure : Dispose of all waste in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain or in general trash.[17] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

References

-

Chemstock. (n.d.). Chemwatch MSDS 2671-1. Chemstock. [Link]

-

GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

-

PMC. (n.d.). 4-Amino-3,5-dichloropyridine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. [Link]

-

Saffron Building Material Trading LLC. (2025). Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Chemicals. [Link]

-

Sdfine. (n.d.). 2-ACETYLPYRIDINE Safety Data Sheet. Sdfine. [Link]

-

ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

-

Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. NICNAS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. chemstock.ae [chemstock.ae]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 15. gz-supplies.com [gz-supplies.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. saffronchemicals.com [saffronchemicals.com]

Reactivity of the amine group in (3,5-Dichloropyridin-4-yl)methanamine

An In-Depth Technical Guide to the Reactivity of the Amine Group in (3,5-Dichloropyridin-4-yl)methanamine

Abstract

(3,5-Dichloropyridin-4-yl)methanamine is a pivotal building block in contemporary medicinal chemistry and materials science. Its synthetic utility is dominated by the reactivity of its primary aminomethyl group. However, the adjacent 3,5-dichloropyridinyl ring introduces a unique combination of electronic and steric factors that significantly modulate the amine's behavior compared to simpler alkyl or benzylamines. This guide provides a detailed analysis of the amine group's reactivity, offering a framework for researchers to understand, predict, and control its transformations. We will explore the foundational principles governing its nucleophilicity and basicity, and provide field-tested protocols for key reactions, including N-acylation and reductive amination, empowering scientists in drug development and chemical synthesis to leverage this versatile synthon with precision.

Introduction: The Structural and Electronic Landscape

The (3,5-Dichloropyridin-4-yl)methanamine molecule combines a flexible primary amine with a rigid, electron-deficient aromatic system.[1] This juxtaposition is the source of its unique chemical personality. The pyridine ring, inherently electron-poor due to the electronegativity of the ring nitrogen, is rendered even more so by the potent inductive-withdrawing effects of the two chlorine atoms at the C3 and C5 positions.[2][3] This electronic environment has profound consequences for the reactivity of the exocyclic aminomethyl group.

Furthermore, the placement of the chlorine atoms ortho to the methanamine substituent creates a sterically hindered environment around the nitrogen atom. This steric bulk plays a critical role in dictating the feasibility and rate of reactions with various electrophiles.[4][5][6] Understanding the interplay between these electronic and steric effects is paramount for designing successful synthetic strategies.[2]

Caption: Structure of (3,5-Dichloropyridin-4-yl)methanamine.

Basicity and Nucleophilicity: A Comparative Analysis

An amine can function as both a base (accepting a proton) and a nucleophile (attacking an electrophilic carbon).[7] While related, these properties are not identical. Basicity is a thermodynamic concept (pKa), while nucleophilicity is kinetic (reaction rate) and is highly sensitive to steric hindrance.[7]

Despite its reduced basicity, the primary amine remains a competent nucleophile, capable of participating in a wide array of bond-forming reactions.[1] However, its nucleophilicity is tempered by the steric bulk of the ortho-chlorine atoms, which can hinder its approach to sterically demanding electrophiles.

| Compound | Structure | Expected Basicity (pKa of conjugate acid) | Key Features Affecting Amine Reactivity |

| (3,5-Dichloropyridin-4-yl)methanamine | C₆H₆Cl₂N₂ | Lower | Strong inductive electron withdrawal from the ring; significant steric hindrance from ortho-chlorines. |

| 4-(Aminomethyl)pyridine | C₆H₈N₂ | Moderate | Electron-withdrawing pyridine ring, but no ortho substituents to cause steric hindrance.[1] |

| Benzylamine | C₇H₉N | Higher | Phenyl group is weakly electron-withdrawing; minimal steric hindrance. |

Key Synthetic Transformations

The aminomethyl group is the primary site of reactivity, enabling the construction of more complex molecules through the formation of new carbon-nitrogen bonds. We will focus on two of the most synthetically valuable transformations: N-acylation and reductive amination.

N-Acylation: Formation of Amide Bonds

The reaction of the primary amine with acylating agents like acyl chlorides or anhydrides is a robust and fundamental transformation for forming stable amide linkages.[1][8] This reaction is central to the synthesis of many pharmaceutical agents.

Causality Behind Experimental Design:

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive acyl chloride.[8]

-